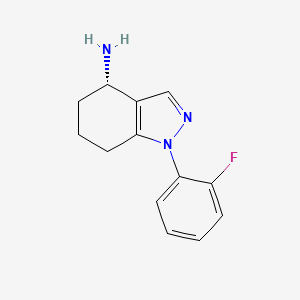
(S)-1-(2-Fluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-1-(2-Fluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by the presence of a fluorophenyl group attached to a tetrahydroindazole core, which imparts distinct chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(2-Fluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine typically involves the following steps:
Starting Material: The synthesis begins with the selection of appropriate starting materials, such as 2-fluoroaniline and cyclohexanone.
Cyclization: The key step involves the cyclization of the intermediate compounds to form the tetrahydroindazole core. This is achieved through a series of reactions, including condensation and reduction.
Amine Introduction:
Industrial Production Methods
For large-scale industrial production, the synthesis process is optimized to ensure high yield and purity. This involves:
Catalysis: The use of catalysts to enhance reaction rates and selectivity.
Purification: Advanced purification techniques such as recrystallization and chromatography to obtain the desired product with high purity.
Automation: Implementation of automated systems to monitor and control reaction parameters, ensuring consistency and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-1-(2-Fluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl group can undergo substitution reactions with nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as halides, amines, and thiols in the presence of suitable catalysts or under thermal conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted fluorophenyl derivatives.
Wissenschaftliche Forschungsanwendungen
(S)-1-(2-Fluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs for treating neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of (S)-1-(2-Fluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways: It can influence various biochemical pathways, leading to changes in cellular functions and physiological responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-1-(2-Fluorophenyl)ethanamine: Shares the fluorophenyl group but differs in the core structure.
(S)-1-(2,4-Difluorophenyl)ethanamine: Contains an additional fluorine atom, leading to different chemical and biological properties.
Indole Derivatives: Compounds with an indole core, which have diverse biological activities and applications.
Uniqueness
(S)-1-(2-Fluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine is unique due to its specific structural features, which confer distinct chemical reactivity and potential biological activities. Its tetrahydroindazole core and fluorophenyl group make it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C13H14FN3 |
|---|---|
Molekulargewicht |
231.27 g/mol |
IUPAC-Name |
(4S)-1-(2-fluorophenyl)-4,5,6,7-tetrahydroindazol-4-amine |
InChI |
InChI=1S/C13H14FN3/c14-10-4-1-2-6-13(10)17-12-7-3-5-11(15)9(12)8-16-17/h1-2,4,6,8,11H,3,5,7,15H2/t11-/m0/s1 |
InChI-Schlüssel |
HSWNJHBLQQJBQU-NSHDSACASA-N |
Isomerische SMILES |
C1C[C@@H](C2=C(C1)N(N=C2)C3=CC=CC=C3F)N |
Kanonische SMILES |
C1CC(C2=C(C1)N(N=C2)C3=CC=CC=C3F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(Aminomethyl)spiro[2.5]octane-1-carboxylic acid](/img/structure/B15226587.png)
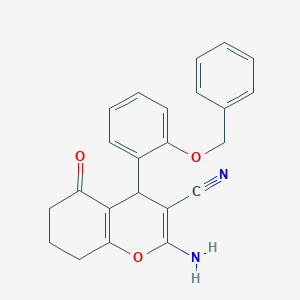
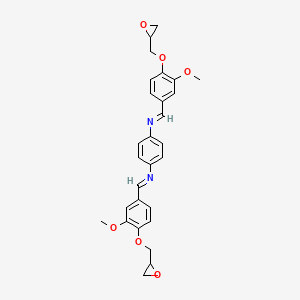


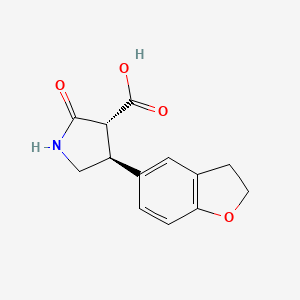
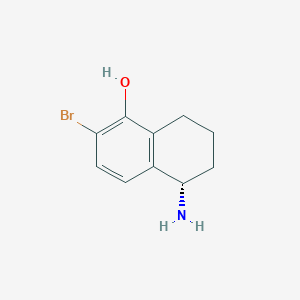
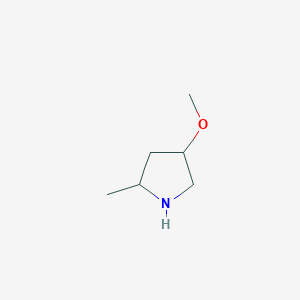
![5-(3-(5-Methyl-2-oxobenzo[d]oxazol-3(2H)-yl)propanoyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylic acid](/img/structure/B15226641.png)
![N-Methylspiro[3.4]octan-2-amine](/img/structure/B15226648.png)
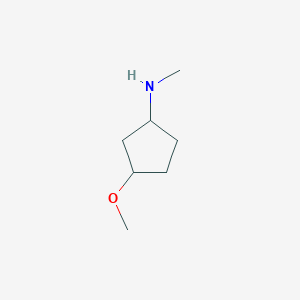

![2,3,4,5-Tetrahydro-1H-3,5-methanobenzo[c]azepin-1-one](/img/structure/B15226671.png)

